molecular formula C6H5Cl2NS B6265177 2-amino-3,5-dichlorobenzene-1-thiol CAS No. 152874-01-6

2-amino-3,5-dichlorobenzene-1-thiol

Cat. No.: B6265177
CAS No.: 152874-01-6
M. Wt: 194.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dichlorobenzene-1-thiol is a substituted benzene derivative featuring an amino group (-NH₂), two chlorine atoms at the 3- and 5-positions, and a thiol (-SH) group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds. The electron-withdrawing chlorine atoms and nucleophilic thiol group contribute to its reactivity in substitution and coupling reactions.

Properties

CAS No.

152874-01-6

Molecular Formula

C6H5Cl2NS

Molecular Weight

194.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dichlorobenzene-1-thiol typically involves the chlorination of 2-amino-1-thiophenol followed by purification processes. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dichlorobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3,5-dichlorobenzene-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dichlorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino and dichloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Benzimidazole Derivatives ()

Compounds such as 1-(3,5-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) and 1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (19) share the 3,5-dichloro substitution pattern but differ in their heterocyclic cores. Key distinctions include:

  • Synthesis Efficiency : Compound 11 was synthesized in 47% yield using 3,5-dichlorobenzyl chloride, while compound 19 achieved a higher yield (73%) with a pyridine-based substituent . This suggests that electron-deficient aromatic groups (e.g., pyridine) may enhance reactivity.
  • Functional Groups : Unlike the thiol group in the target compound, these analogs feature benzimidazole cores with amine linkages, reducing their nucleophilicity but improving stability.

Halogen Variation: Bromine vs. Chlorine ()

The synthesis of 5,7-dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one (2) from 2-amino-3,5-dibromobenzaldehyde highlights the impact of halogen choice. Bromine’s larger atomic size and superior leaving-group ability facilitate faster substitution reactions compared to chlorine. However, chlorine’s lower polarizability may enhance thermal stability in the target compound .

Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives ()

Compounds 11a and 11b (thiazolo-pyrimidines) and 12 (pyrimido-quinazoline) demonstrate the influence of heterocyclic systems:

  • Melting Points : Compound 12 exhibited a higher melting point (268–269°C) than 11a (243–246°C), likely due to extended π-conjugation in the quinazoline core .

Hexachloridostannate Complex with Dichloropyridinium ()

The bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate features a pyridinium ion with 3,5-dichloro substitution. Unlike the target’s benzene-thiol structure, this compound forms ionic coordination complexes with tin, highlighting how the replacement of thiol with a pyridinium group enables metal-ion interactions .

Oxadiazole Derivatives with Alkylthio Groups ()

2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles incorporate sulfur via alkylthio (-S-R) groups rather than thiols. The alkylthio group is less acidic than -SH, reducing its nucleophilicity but improving oxidative stability .

Data Tables

Table 2: Functional Group Impact on Reactivity

Functional Group Example Compound Reactivity Profile Application Insight
-SH (Thiol) Target compound High nucleophilicity, prone to oxidation Drug conjugation, catalysis
-S-R (Alkylthio) oxadiazoles Moderate nucleophilicity, stable to oxidation Polymer additives
-NH₂ (Amine) benzimidazoles Participates in H-bonding, alkylation Bioactive scaffold design

Research Findings and Implications

  • Substituent Effects : Chlorine atoms at the 3,5-positions enhance electrophilic substitution directing, while thiol groups enable disulfide bond formation or metal chelation.
  • Heterocyclic Cores : Benzimidazoles () and thiazolo-pyrimidines () offer rigid backbones for drug design, whereas the target’s simpler structure may favor modular derivatization.
  • Synthesis Optimization : Higher yields in pyridine-containing analogs (e.g., 73% for compound 19 ) suggest that electron-withdrawing substituents improve reaction efficiency.

Biological Activity

2-Amino-3,5-dichlorobenzene-1-thiol is an organic compound with significant biological activity, primarily attributed to its thiol and amino functional groups. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group and two chlorine atoms, alongside a thiol group. This specific arrangement influences its reactivity and biological interactions.

Property Value
Molecular Formula C6H4Cl2N2S
Molecular Weight 195.07 g/mol
Functional Groups Amino (-NH2), Thiol (-SH), Dichloro (Cl)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The thiol group can interact with microbial proteins, disrupting their function.

  • Mechanism : The thiol group forms disulfide bonds with proteins, which can lead to inactivation of essential enzymes in bacteria.
  • Case Study : A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, showing potential as a biocide in medical applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to affect cancer cell proliferation and apoptosis.

  • Mechanism : The interaction of the thiol group with cellular proteins may alter signaling pathways involved in cell growth and survival.
  • Research Findings : In vitro studies revealed that this compound induced apoptosis in human cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound is primarily mediated through its functional groups:

  • Thiol Group (-SH) : Forms covalent bonds with thiol-reactive sites on proteins.
  • Amino Group (-NH2) : Participates in hydrogen bonding, enhancing binding affinity to biological targets.
  • Dichloro Substituents : Influence the electronic properties of the molecule, potentially affecting its interaction with enzymes and receptors.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to similar compounds:

Compound Name Unique Features
2-Amino-4,6-dichlorobenzene-1-thiolDifferent chlorine positioning affects reactivity
2-Amino-3,5-dibromobenzene-1-thiolBromine atoms may alter biological interactions
2-Amino-3,5-difluorobenzene-1-thiolFluorine enhances stability but alters biological activity

Applications in Research and Industry

The compound's unique properties make it valuable in several fields:

  • Medicinal Chemistry : Investigated as a potential therapeutic agent due to its biological activities.
  • Industrial Chemistry : Used in the synthesis of dyes and pigments.
  • Biological Research : Serves as a tool for studying protein interactions and enzyme mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.